1-Methoxynonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7289-51-2 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
1-methoxynonane |
InChI |
InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10-11-2/h3-10H2,1-2H3 |
InChI Key |
BRIKTKRHROTQFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC |
Canonical SMILES |
CCCCCCCCCOC |
Other CAS No. |
7289-51-2 |
Origin of Product |
United States |
Synthetic Methodologies and Formation of 1 Methoxynonane Derivatives
Ozonolysis Reactions Leading to 1-Hydroperoxy-1-methoxynonane
The ozonolysis of alkenes in the presence of alcohol solvents is a key method for producing α-alkoxy hydroperoxides. The reaction involving 1-decene (B1663960) in methanol (B129727) is a direct route to 1-hydroperoxy-1-methoxynonane, a precursor that can be further transformed.
Mechanistic Elucidation of 1-Decene Ozonolysis in Alcohol Solvents
The ozonolysis of 1-decene in an alcohol solvent like methanol proceeds through the well-established Criegee mechanism. msu.edu This process begins with the 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond of 1-decene, forming a highly unstable primary ozonide, also known as a molozonide. msu.eduaakash.ac.in
This initial adduct rapidly undergoes cycloreversion, cleaving to form two primary fragments: a carbonyl compound (in this case, formaldehyde) and a carbonyl oxide, often referred to as the Criegee intermediate (nonanal-N-oxide). msu.eduresearchgate.netresearchgate.net
In the presence of a protic solvent such as methanol, this reactive Criegee intermediate is effectively trapped. The solvent attacks the carbonyl oxide, leading to the formation of 1-hydroperoxy-1-methoxynonane. msu.eduresearchgate.net This trapping step is crucial as it prevents the Criegee intermediate from rearranging or reacting with the aldehyde fragment to form a more stable secondary ozonide (a 1,2,4-trioxolane). msu.eduresearchgate.net
Cycloaddition: Ozone adds to the double bond of 1-decene to form the primary ozonide.
Cycloreversion: The unstable primary ozonide cleaves into formaldehyde (B43269) and a carbonyl oxide intermediate.
Solvent Trapping: The methanol solvent nucleophilically attacks the carbonyl oxide, yielding the final product, 1-hydroperoxy-1-methoxynonane. msu.edu
Influence of Reaction Parameters on Peroxyether Formation Selectivity
The selectivity of the ozonolysis reaction towards the formation of 1-hydroperoxy-1-methoxynonane is significantly influenced by the choice of solvent. When the ozonolysis of 1-decene is carried out in methanol or a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol, 1-hydroperoxy-1-methoxynonane is the main product. researchgate.netresearchgate.net
Research has shown that in these solvent systems, selectivities for 1-hydroperoxy-1-methoxynonane can exceed 70%. researchgate.netresearchgate.net Interestingly, this high selectivity appears to be largely independent of the reaction temperature and the degree of 1-decene conversion. researchgate.netresearchgate.net In contrast, performing the reaction in an aprotic solvent like dichloromethane alone leads predominantly to the formation of the secondary ozonide, 3-octyl-1,2,4-trioxolane. researchgate.netresearchgate.net
The presence of water can also influence the reaction, as water can compete with methanol in reacting with the stabilized Criegee intermediate, which can lead to the formation of hydroxyl radicals (OH) and hydrogen peroxide (H₂O₂). smu.edu
Alternative Synthetic Routes to 1-Methoxynonane and Analogues
While ozonolysis provides a route to a key precursor, the direct synthesis of this compound and other long-chain ethers can be achieved through various established and emerging methodologies.
General Methodologies for Aliphatic Methyl Ether Synthesis
The synthesis of aliphatic ethers is a fundamental transformation in organic chemistry. Several reliable methods have been developed over the years.
Williamson Ether Synthesis: This classic method involves the reaction of a sodium alkoxide with an alkyl halide. For this compound, this would typically involve reacting sodium nonoxide with methyl iodide or sodium methoxide (B1231860) with 1-bromononane (B48978) or 1-iodononane. This Sₙ2 reaction is highly effective for primary alkyl halides.
Iodine-Catalyzed Etherification: A less common but effective method involves the iodine-catalyzed reaction of an alcohol in an excess of another alcohol. cdnsciencepub.com For instance, treating an arylcarbinol with iodine in methanol has been shown to produce the corresponding methyl ether in excellent yields. cdnsciencepub.com This method proceeds via a proposed carbonium ion intermediate. cdnsciencepub.com
Cleavage of Protecting Groups: Methyl ethers are often used as protecting groups for alcohols. Reagents like iodotrimethylsilane (B154268) can be used to cleave these ethers, but they are also instrumental in their formation under certain conditions. orgsyn.org The reaction of primary and secondary methyl ethers with iodotrimethylsilane yields trimethylsilyl (B98337) ethers, which can then be methanolyzed to regenerate the alcohol. orgsyn.org
Exploration of Novel Preparative Techniques for Long-Chain Ethers
Modern synthetic chemistry seeks milder, more efficient, and selective methods for ether formation.
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been successfully applied to a wide range of organic reactions, including substitutions, to accelerate reaction times and improve yields. mdpi.com The synthesis of ethers can be significantly expedited using this technique, offering a rapid and efficient alternative to conventional heating. organic-chemistry.org
Catalytic Systems: Various catalytic systems have been developed for ether synthesis under mild conditions. For example, an efficient method for the chemoselective conversion of benzyl (B1604629) alcohols to their methyl ethers uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol. organic-chemistry.org
Polymerization of Long-Chain Alkyl Glycidyl (B131873) Ethers: For creating polyether structures with long alkyl side chains, the controlled anionic ring-opening polymerization of long-chain alkyl glycidyl ethers has been developed. researchgate.netrsc.org This technique, often enabled by the addition of a crown ether, allows for the synthesis of well-defined amphiphilic polyethers. rsc.org While this produces polymers rather than the simple this compound molecule, the underlying chemistry of ether linkage formation is relevant to the synthesis of complex long-chain ether structures. researchgate.netrsc.org
Chemical Reactivity and Mechanistic Investigations of 1 Methoxynonane
Reactivity of the Ether Linkage in 1-Methoxynonane
The reactivity of this compound, an aliphatic ether, is primarily dictated by the presence of the ether linkage (C-O-C). This functional group, consisting of an sp³ hybridized oxygen atom bonded to two alkyl groups, influences the molecule's chemical behavior. libretexts.org The oxygen atom's lone pairs of electrons make it basic, similar to the oxygen in alcohols, and susceptible to reactions with acids. byjus.com The C-O bonds and the adjacent C-H bonds are sites for various chemical transformations.
Oxidative Transformations and Peroxide Formation
Like many aliphatic ethers, this compound is susceptible to autoxidation in the presence of atmospheric oxygen, especially when exposed to light. libretexts.orgbyjus.com This process is a free-radical chain reaction that leads to the formation of unstable and potentially explosive peroxides. libretexts.orglibretexts.org The reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen (an alpha-hydrogen). pearson.comfsu.edu The resulting radical then reacts with molecular oxygen (O₂) to form a hydroperoxide radical, which can propagate the chain by abstracting another alpha-hydrogen from a different ether molecule.
The primary product of this autoxidation is a hydroperoxide. fsu.edu Due to the structure of this compound (CH₃-O-(CH₂)₈-CH₃), hydroperoxide formation would occur at the carbon atom adjacent to the oxygen on the nonyl chain. These hydroperoxides can be more concentrated during distillation processes as they typically have higher boiling points than the parent ether, increasing potential hazards. libretexts.orglibretexts.org
Research has shown the formation of related peroxide species in specific chemical reactions. For instance, the ozonolysis of 1-decene (B1663960) in a methanol (B129727) (CH₃OH) solvent yields 1-hydroperoxy-1-methoxynonane as a major product, with selectivities reported to be higher than 70%. acs.orgresearchgate.netresearchgate.net This reaction proceeds through the cleavage of a primary ozonide intermediate. acs.org The resulting 1-hydroperoxy-1-methoxynonane can be further oxidized using reagents like Cerium(IV) to form di-(1-alkoxyalkyl)peroxides. cdnsciencepub.com
Table 1: Selected Oxidative Products of Reactions Involving this compound Moiety
| Precursor(s) | Reagent(s) | Product | Reference |
|---|---|---|---|
| 1-Decene | O₃, CH₃OH | 1-Hydroperoxy-1-methoxynonane | acs.org, researchgate.net |
| 1-Hydroperoxy-1-methoxynonane | Cerium(IV) | Di-(1-methoxynonyl)peroxide | cdnsciencepub.com |
Other Functional Group Interconversions of Aliphatic Ethers
The ether linkage in this compound can undergo several other functional group interconversions, which are fundamental transformations in organic synthesis. solubilityofthings.comscribd.com
A primary reaction of aliphatic ethers is the cleavage of the C-O bond. byjus.com This is typically achieved by heating with strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). The reaction of this compound with a hydrogen halide would initially proceed via protonation of the ether oxygen. byjus.com A subsequent nucleophilic attack by the halide ion on one of the adjacent carbon atoms leads to the cleavage of a C-O bond, yielding an alcohol and an alkyl halide. byjus.com In the case of this compound, reaction with HI would produce methyl iodide and nonan-1-ol (B41252). If an excess of HI is used, the initially formed nonan-1-ol can be further converted to 1-iodononane. byjus.com
Halogenation of the alkyl chain is another possible transformation. In the absence of sunlight, substitution reactions with halogens like chlorine can yield halogenated ethers. byjus.com
Table 2: General Functional Group Interconversions for Aliphatic Ethers
| Reaction Type | Reagents | Product Type(s) | Reference |
|---|---|---|---|
| Ether Cleavage | Excess HI or HBr, heat | Alkyl Halides | byjus.com |
| Alkylation | Alkylating Agents | (Not directly applicable to ether itself) | solubilityofthings.com |
| Acylation | Acylating Agents | (Not directly applicable to ether itself) | solubilityofthings.com |
Role of this compound as a Component in Complex Chemical Processes
Interaction with Reactive Intermediates
Reactive intermediates are transient, high-energy species that are generated during a chemical reaction and quickly convert into more stable molecules. byjus.com The chemical behavior of this compound involves its interaction with several such intermediates, particularly radicals.
As discussed, the autoxidation of this compound proceeds via a free-radical chain mechanism. libretexts.org This implies direct interaction with and formation of radical intermediates. The process is initiated by a radical abstracting an alpha-hydrogen, creating a carbon-centered radical on the this compound molecule. This radical then reacts with molecular oxygen.
In the context of its formation from the ozonolysis of 1-decene in methanol, the reaction mechanism involves the formation of a primary ozonide which cleaves into a long-chain carbonyl oxide and formaldehyde (B43269). acs.orgresearchgate.net These carbonyl oxides are themselves highly reactive intermediates.
Furthermore, the potential use of this compound as a polymerization initiator suggests it can generate or interact with radical species that propagate polymerization chains. biosynth.com Enantioselective photocatalysis, a field that heavily relies on the generation of radical intermediates via single electron transfer (SET) processes, provides a modern context for understanding how molecules like ethers can be involved in complex radical-mediated transformations. beilstein-journals.org
Degradation Pathways in Chemical Systems
The degradation of this compound can occur through several pathways, depending on the chemical environment. The most common degradation pathway under ambient storage conditions is autoxidation to form hydroperoxides, which can subsequently decompose. fsu.edu
In a study analyzing volatile compounds during the accelerated oxidation of an infant nutrition package, this compound was identified in the fresh sample but was absent after a period of oxidation at 45 °C. nih.gov This indicates its degradation within the complex food matrix. The oxidation of fats in the system produces hydroperoxides, which then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and alcohols, creating a complex chemical environment where the ether is likely consumed or transformed. nih.gov
Acid-catalyzed cleavage, as described in section 3.1.2, represents another significant degradation pathway in acidic environments, breaking the ether down into an alcohol and an alkyl halide. byjus.com In environmental or biological systems, microbial degradation can be a relevant pathway. While specific studies on this compound are scarce, other ethers like 1,4-dioxane (B91453) are known to be biodegraded by microorganisms, often through cometabolism where enzymes produced for another substrate act on the ether. enviro.wiki
Catalytic Aspects of this compound Reactions
Catalysis plays a significant role in both the synthesis and reactions of ethers. While the formation of ethers often involves acid catalysis, such as the dehydration of alcohols, byjus.com reactions involving the ether itself can also be subject to catalysis.
The oxidation of 1-hydroperoxy-1-methoxynonane (a derivative of this compound) to di-(1-alkoxyalkyl)peroxide is accomplished with Cerium(IV) [Ce(IV)]. cdnsciencepub.com While used in stoichiometric amounts in the reported procedure, metal ions like Ce(IV) are well-known catalysts for oxidation reactions, often proceeding through single-electron transfer mechanisms that generate radical intermediates.
Modern synthetic chemistry has developed powerful catalytic methods for the functionalization of C-H bonds, which are abundant in this compound. nih.gov These methods often employ transition metal catalysts (e.g., palladium, nickel, copper) or photoredox catalysts to generate alkyl radicals via hydrogen atom abstraction (HAA). nih.gov These catalytically generated radicals can then be intercepted to form new C-C, C-N, or other bonds, representing a potential avenue for the selective catalytic functionalization of this compound. nih.gov For example, a photochemically generated bromine radical could abstract a benzylic C(sp³)–H, with the resulting radical captured by a chiral Nickel catalyst to form new products, a principle that could be extended to the alpha-hydrogens of ethers. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₀H₂₂O |
| 1-Hydroperoxy-1-methoxynonane | C₁₀H₂₂O₃ |
| 1-Decene | C₁₀H₂₀ |
| Di-(1-methoxynonyl)peroxide | C₂₀H₄₂O₄ |
| Cerium(IV) | Ce⁴⁺ |
| Methanol | CH₄O |
| Oxygen | O₂ |
| Hydrogen Iodide | HI |
| Hydrogen Bromide | HBr |
| Methyl Iodide | CH₃I |
| Nonan-1-ol | C₉H₂₀O |
| 1-Iodononane | C₉H₁₉I |
| Formaldehyde | CH₂O |
Investigation of Catalytic Influence on Ether Transformations
The transformation of ethers, including long-chain alkyl ethers like this compound, is heavily influenced by the choice of catalyst and reaction conditions. Catalysts provide alternative reaction pathways with lower activation energies, enabling transformations that would otherwise be unfeasible.
Catalytic processes applicable to ether transformations range from acid-catalyzed cleavage to metal-mediated hydrodeoxygenation. Strong protic acids such as hydroiodic acid (HI) and hydrobromic acid (HBr) are effective reagents for ether cleavage. libretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). libretexts.orgbyjus.com The subsequent cleavage of the C-O bond occurs via nucleophilic substitution by the halide ion. byjus.com
Transition-metal catalysts are also employed for the synthesis and cleavage of ethers. For instance, iron(III) triflate has been used to catalyze the selective synthesis of unsymmetrical ethers from two different alcohols, a process that involves the cleavage of an intermediate C-O bond. acs.org In the context of biomass upgrading, where ether linkages are common, hydrodeoxygenation (HDO) is a key catalytic process used to remove oxygen atoms from organic compounds. wikipedia.org This process typically utilizes heterogeneous catalysts, such as sulfided cobalt-molybdenum or nickel-molybdenum (B8610338) on an alumina (B75360) support, under hydrogen pressure. wikipedia.org While specific studies on this compound are scarce, its structure as a simple alkyl ether makes it a relevant model for understanding the HDO of biomass-derived ethers. The process converts the ether into corresponding alkanes and water. wikipedia.org
The table below summarizes various catalytic systems used for transformations of ethers, illustrating the diversity of approaches available.
| Catalytic System | Transformation Type | Substrate Example | Products | Typical Conditions |
|---|---|---|---|---|
| HI or HBr (excess) | Acid-Catalyzed Cleavage | Alkyl Ether | Alkyl Halides, Water | High Temperature |
| Fe(OTf)₃ / NH₄Cl | Transetherification | Symmetrical Benzylic Ether + Primary Alcohol | Unsymmetrical Ether | 45 °C |
| Bi(OTf)₃ | Ether Exchange | Alkyl Aryl Ether + Alcohol | New Ether, New Alcohol | Not specified |
| Ru/C and Nb₂O₅ | Hydrodeoxygenation (HDO) | Lignin Monomers (e.g., Dihydroeugenol) | Cycloalkanes (e.g., Propyl Cyclohexane) | 250 °C, 6 bar H₂ |
| Tetrahydrobiopterin/Iron | Enzymatic Cleavage | Glyceryl Ether | Glycerol, Aldehyde | Biological conditions |
Mechanism-Driven Catalysis for Selective Conversions
The selectivity observed in the catalytic conversion of ethers is fundamentally governed by the underlying reaction mechanism. By understanding and controlling the mechanistic pathway, it is possible to direct the transformation toward desired products. The cleavage of ethers under acidic conditions, for example, can proceed through SN1, SN2, or E1 mechanisms, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.comlibretexts.org
For an unsymmetrical ether like this compound, which consists of a methyl group and a primary nonyl group attached to the oxygen atom, the cleavage mechanism under acidic conditions (e.g., with HI or HBr) is predominantly SN2. libretexts.orglibretexts.org In the SN2 mechanism, the reaction proceeds via a single concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. wikipedia.org Steric hindrance plays a critical role in determining the site of nucleophilic attack. The halide ion (I⁻ or Br⁻) will preferentially attack the less sterically hindered carbon atom. libretexts.org In the case of this compound, the methyl carbon is significantly less hindered than the primary carbon of the nonyl group. Consequently, the reaction selectively yields methyl iodide (or bromide) and 1-nonanol.
In contrast, if an ether contains a tertiary alkyl group, the cleavage mechanism shifts to an SN1 pathway. libretexts.orgmasterorganicchemistry.com This is because the tertiary group can form a relatively stable carbocation upon departure of the alcohol leaving group. wikipedia.orglibretexts.org The carbocation intermediate is then captured by the halide nucleophile. If the acid used has a poorly nucleophilic conjugate base, an E1 elimination reaction can occur instead, leading to the formation of an alkene. libretexts.org
This mechanistic dichotomy is the key to achieving selective conversions. By choosing substrates with appropriate structural features, chemists can favor one pathway over another. For this compound, its primary alkyl structure precludes the formation of a stable carbocation, thus locking the reaction into a selective SN2 cleavage.
The following table details the factors that influence the dominant mechanistic pathway in the acid-catalyzed cleavage of ethers.
| Factor | Favors SN1 / E1 | Favors SN2 | Application to this compound |
|---|---|---|---|
| Substrate Structure | Tertiary, benzylic, or allylic alkyl groups that form stable carbocations. libretexts.org | Primary or methyl alkyl groups that are sterically unhindered. libretexts.org | Contains methyl and primary nonyl groups, strongly favoring the SN2 pathway. |
| Nucleophile | Weak nucleophiles may favor E1 over SN1. libretexts.org The concentration is less critical. | Requires a good, typically strong, nucleophile (e.g., I⁻, Br⁻). wikipedia.org | Reaction with HBr or HI provides a strong nucleophile for the SN2 reaction. |
| Leaving Group | A good leaving group is required (formed by protonation of the ether oxygen). libretexts.org | A good leaving group is required (formed by protonation of the ether oxygen). libretexts.org | Protonation by a strong acid creates a good leaving group (1-nonanol). |
| Solvent | Polar protic solvents can stabilize the carbocation intermediate. | Polar aprotic solvents can be favorable. | The reaction is often performed with the concentrated acid as the solvent. |
Advanced Analytical and Spectroscopic Characterization of 1 Methoxynonane
Mass Spectrometry for Identification and Quantitative Analysis
Mass spectrometry stands as a cornerstone technique for the analysis of 1-methoxynonane, providing both qualitative and quantitative data. sydney.edu.aupearson.com This powerful analytical tool measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. sydney.edu.aupearson.com
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. nist.govnih.gov In this technique, the sample is first vaporized and separated into its components in the gas chromatograph before being detected by the mass spectrometer. thermofisher.com The retention time from the GC provides an initial identification parameter, which is then confirmed by the mass spectrum. rroij.com
For instance, in the analysis of volatile compounds in food products, headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS. nih.govnih.gov This sample preparation technique allows for the extraction and concentration of volatile analytes from the sample matrix before their introduction into the GC-MS system. nih.gov A typical GC-MS analysis might employ a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, and a temperature program to ensure the effective separation of compounds. thermofisher.com The mass spectrometer is then operated in full-scan mode to acquire mass spectra over a specific mass range. nih.gov
Quantitative analysis of this compound can also be performed using GC-MS, often involving the creation of a calibration curve with standards of known concentrations. researchgate.netexplorationpub.com The use of an internal standard is a common practice to improve the accuracy and precision of the quantification. researchgate.net
Interpretation of Mass Spectral Fragmentation Patterns
The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak ([M]⁺) for this compound (C₁₀H₂₂O) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 158.28 g/mol . nih.gov
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. For this compound, key fragments would be expected from these cleavages. The most abundant fragments are often used for identification. docbrown.info For example, a significant peak at m/z 45, corresponding to the [CH₃OCH₂]⁺ ion, is characteristic of a methoxy (B1213986) group. Other significant peaks observed in the mass spectrum of this compound include those at m/z 70, 69, 41, and 57. nih.gov The interpretation of these fragments helps to confirm the structure of the nonyl chain and the position of the methoxy group. hidenanalytical.com
Table 1: Characteristic Mass Spectral Peaks for this compound
| m/z | Relative Intensity | Possible Fragment Ion |
| 70 | 99.99 | [C₅H₁₀]⁺ |
| 45 | 84.20 | [CH₃OCH₂]⁺ |
| 69 | 62.70 | [C₅H₉]⁺ |
| 41 | 52.50 | [C₃H₅]⁺ |
| 57 | 49.60 | [C₄H₉]⁺ |
| Data sourced from PubChem CID 522469 nih.gov |
Vibrational Spectroscopy for Structural Probing and Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is a powerful tool for structural elucidation and for monitoring chemical reactions in real-time. azonano.com
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a convenient and powerful technique for obtaining the infrared spectrum of solid and liquid samples with minimal sample preparation. mt.comkirj.ee In ATR-FTIR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. mt.com This interaction provides a spectrum rich in information about the functional groups present in the molecule. researchgate.net
For this compound, the ATR-FTIR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage and the C-H bonds of the alkyl chain. For instance, a strong C-O stretching vibration is typically observed in the region of 1150-1085 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region. rsc.org The absence of certain bands, such as a broad O-H stretch around 3300 cm⁻¹, can confirm the absence of hydroxyl impurities.
Application of Spectroscopic Techniques for Real-Time Process Analysis
In-situ ATR-FTIR spectroscopy is particularly valuable for the real-time monitoring of chemical reactions. acs.orgbruker.com By inserting an ATR probe directly into a reaction vessel, the progress of a reaction can be followed by tracking the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum. bruker.comresearchgate.net This provides valuable kinetic and mechanistic information. bruker.com
For example, in a reaction where this compound is a product, its formation could be monitored by the growth of its characteristic C-O stretching band. acs.org This real-time analysis allows for precise determination of reaction endpoints and can help in optimizing reaction conditions. researchgate.net The integral intensities of characteristic IR bands can often be correlated with quantitative data obtained from other analytical techniques like GC. acs.org This makes in-situ ATR-FTIR a powerful tool for process analytical technology (PAT).
Chromatographic Method Development for this compound Separation and Detection
The development of robust chromatographic methods is essential for the separation and detection of this compound from complex mixtures. nist.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed. phcog.comscielo.org.mx
Method development in chromatography involves the optimization of several parameters to achieve the desired separation. fagg.be In reversed-phase HPLC, this includes the selection of the stationary phase (e.g., C18), the mobile phase composition (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the column temperature. phcog.comelementlabsolutions.com The goal is to achieve good resolution between this compound and other components in the sample with symmetrical peak shapes and a reasonable analysis time. fagg.be
For GC methods, parameters such as the choice of the capillary column, the carrier gas flow rate, and the oven temperature program are critical. thermofisher.comrroij.com The Kovats retention index (RI) is a useful parameter in GC that helps in the identification of compounds by normalizing retention times relative to a series of n-alkane standards. nih.govnist.gov For this compound, the Kovats retention index on a standard non-polar column is reported to be 1120. nih.gov
The choice of detector is also a key aspect of method development. While a mass spectrometer provides the most definitive identification, other detectors like a flame ionization detector (FID) in GC or an ultraviolet (UV) detector in HPLC can also be used, depending on the analytical requirements. jpionline.org
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the isolation and enrichment of volatile and semi-volatile organic compounds from various matrices. frontiersin.orgresearchgate.net The method is based on the equilibrium-driven partitioning of analytes among the sample matrix, its headspace (the gas phase above the sample), and a stationary phase coated onto a fused silica (B1680970) fiber. researchgate.netmdpi.com After a defined extraction period, the fiber containing the concentrated analytes is transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis. mdpi.com This technique is particularly advantageous for analyzing trace-level volatiles in complex samples, as it minimizes matrix interference. mdpi.comnih.gov
The efficiency of HS-SPME is contingent upon several critical parameters that must be optimized to achieve maximum sensitivity and reproducibility. frontiersin.org The selection of the SPME fiber coating is paramount, as it dictates the affinity for the target analytes. researchgate.net Common coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are effective for a broad range of volatile compounds. frontiersin.org Other key parameters include extraction temperature and time, sample volume, equilibration time and temperature, and agitation. mdpi.comscielo.brunipa.it Higher extraction temperatures generally increase the vapor pressure of analytes, facilitating their transfer to the headspace, but must be carefully controlled to avoid degradation. unipa.it The addition of salt to the sample matrix can also enhance the extraction of certain volatiles by increasing their partitioning into the headspace. researchgate.net
In a practical application, HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) was employed to analyze the volatile compounds in an infant nutrition package during an accelerated oxidation process. nih.gov In this study, this compound was identified as one of the volatile components whose relative content changed over time. nih.gov The specific HS-SPME conditions used in this analysis involved equilibrating the sample at 50°C for 35 minutes, followed by a 30-minute extraction at 70°C. nih.gov The trapped analytes were then desorbed in the GC injector for 5 minutes. nih.gov This research highlighted the utility of HS-SPME in monitoring changes in the volatile profile of a complex food matrix, where this compound was one of the compounds of interest. nih.gov
Table 1: Key Parameters for HS-SPME Method Optimization
| Parameter | Typical Range/Options | Influence on Extraction Efficiency |
|---|---|---|
| Fiber Coating | DVB/CAR/PDMS, PDMS, PA | Determines the selectivity and capacity for analytes. frontiersin.org |
| Extraction Temperature | 25 - 70°C | Affects analyte vapor pressure and partitioning into the headspace. scielo.brunipa.it |
| Extraction Time | 10 - 60 min | The duration the fiber is exposed to the headspace; equilibrium time is a key factor. frontiersin.orgscielo.br |
| Equilibration Time | 20 - 60 min | Time required for analytes to reach equilibrium between the sample and headspace. frontiersin.org |
| Agitation | 0 - 400 rpm | Speeds up the mass transfer of analytes into the headspace. scielo.br |
| Salt Addition | e.g., KCl, NaCl | Can increase the ionic strength of the sample, promoting the release of volatiles. scielo.brresearchgate.net |
Optimization of Chromatographic Conditions and Retention Behavior
The successful analysis of volatile compounds like this compound following HS-SPME extraction relies on the optimization of gas chromatography (GC) conditions to ensure adequate separation from other matrix components. fybikon.no Key chromatographic parameters that influence separation and peak resolution include the oven temperature program, the type of capillary column (stationary phase), and the carrier gas flow rate. phenomenex.com
The temperature program is one of the most critical factors. phenomenex.com It typically involves an initial isothermal period, followed by one or more temperature ramps, and a final hold at a high temperature to elute all compounds. nih.gov This allows for the separation of compounds with a wide range of boiling points. fybikon.no For instance, in an analysis identifying this compound in an infant nutrition package, a specific temperature program was used with an HP-5MS capillary column: starting at 35°C, holding for 3 minutes, ramping to 65°C, then to 90°C, and finally to 220°C. nih.gov The choice of the stationary phase, such as the common 5% phenyl-methylpolysiloxane (HP-5MS), is based on its ability to separate analytes according to their polarity and boiling points. nih.govfybikon.no The carrier gas, typically helium, must be maintained at a constant flow rate to ensure reproducible retention times. nih.govphenomenex.com
Table 2: Example of Optimized GC-MS Conditions for this compound Analysis nih.gov
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890B |
| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium (He) |
| Flow Rate | 0.8 mL/min (constant) |
| Injector Temperature | 260°C |
| Injection Mode | Split (5:1 ratio) |
| Oven Program | 35°C (3 min), then 4°C/min to 65°C (2 min), then 2°C/min to 90°C (3 min), then 5°C/min to 220°C (2 min) |
| MS Detector | Agilent 7000C Triple Quadrupole |
| Ion Source Temp. | 230°C |
| Ionization Voltage | 70 eV |
| Scan Range | 50–550 m/z |
The retention behavior of a compound is a fundamental property in chromatography. The time it takes for a compound to travel through the column to the detector is known as its retention time. fybikon.no To standardize retention data across different instruments and conditions, the Kovats Retention Index (RI) is often calculated. nih.gov This index relates the retention time of the analyte to the retention times of n-alkanes (straight-chain hydrocarbons) eluting before and after it. nih.gov The NIST Mass Spectrometry Data Center reports a Kovats Retention Index for this compound on a standard non-polar stationary phase. nih.gov
Table 3: Reported Retention Index for this compound
| Compound | Stationary Phase Type | Retention Index (RI) |
|---|---|---|
| This compound | Standard non-polar | 1120 nih.gov |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-pentylfuran |
| 3-hydroxy-2-methylpyran-4-one |
| α-terpineol |
| d-limonene |
| Helium |
| Hexanal |
| Linalool |
Emerging Research Areas and Potential Applications of 1 Methoxynonane
A Volatile Player in Food Science and Oxidation Studies
The aroma and flavor of food products are complex matrices of volatile organic compounds (VOCs), which can change significantly during processing and storage. Oxidation is a key factor that can alter these profiles, often leading to the development of undesirable off-flavors. Recent studies have identified 1-methoxynonane as a constituent of the volatile profile in certain food systems and have investigated its behavior during oxidative processes.
The Fading Scent: Impact of Oxidation on this compound Content
The chemical changes that occur during the oxidation of food are complex, involving the degradation of lipids and other components to produce a range of new volatile compounds, some of which are associated with rancidity. nih.gov The same study that identified this compound in a fresh infant nutrition package also tracked the changes in its concentration during an accelerated oxidation process. The product was stored at 45°C for four weeks to simulate a longer shelf-life. nih.gov
The following table summarizes the observed trend of this compound in comparison to key indicators of oxidation in the studied infant nutrition package.
| Compound | Trend during Accelerated Oxidation | Role in Flavor Profile |
| This compound | Evidently downward | Contributes to fresh aroma |
| Hexanal | Substantially increased | Indicator of rancidity |
| Nonanal (B32974) | Substantially increased | Indicator of rancidity |
| 2-Pentylfuran | Substantially increased | Indicator of off-flavor |
| Linalool | Evidently downward | Contributes to fresh aroma |
| d-Limonene | Evidently downward | Contributes to fresh aroma |
| Data sourced from a study on the accelerated oxidation of an infant nutrition package. nih.gov |
Initiating Reactions: Polymerization and Materials Science Applications
Beyond its role in the sensory properties of food, the chemical structure of this compound suggests potential applications in the field of materials science, specifically in the initiation of polymerization reactions.
A Glimmer of Potential: Exploration of this compound as a Polymerization Initiator
Certain molecules can absorb ultraviolet (UV) light and use that energy to initiate a polymerization reaction, a process known as photopolymerization. polymerinnovationblog.com These molecules, called photoinitiators, play a crucial role in the production of a wide range of polymers with diverse applications. tcichemicals.com It has been noted that this compound absorbs ultraviolet light, which makes it potentially useful as a polymerization initiator for polymers. biosynth.com
The initiation of polymerization can occur through various mechanisms, including free-radical and ionic pathways. polymerinnovationblog.com In a typical photopolymerization process, the initiator absorbs a photon of UV light, which excites the molecule to a higher energy state. This excited molecule can then decompose or react with another molecule to generate reactive species, such as free radicals, that can attack monomer units and start the polymer chain growth. rsc.org While the potential for this compound to act as a polymerization initiator has been suggested, detailed studies on its efficiency and the specific mechanisms involved are not yet prevalent in the scientific literature.
Weaving into Polymers: Considerations for Integration into Polymer Systems
The integration of any new compound as a polymerization initiator into a polymer system requires careful consideration of several factors. These include the initiator's solubility in the monomer or solvent, its absorption spectrum in relation to the light source, and its efficiency in generating radicals or other initiating species. boronmolecular.com
For this compound to be a viable initiator, its UV absorption characteristics would need to be matched with an appropriate UV light source to ensure efficient activation. polymerinnovationblog.com Furthermore, its compatibility with different monomer types would need to be investigated to determine the range of polymers that could be synthesized using this initiator. The structure of the initiator can also influence the properties of the resulting polymer, such as its molecular weight and architecture.
As research in this area is still emerging, further investigation is required to fully understand the practicalities of using this compound in polymer synthesis. Future studies would need to explore the kinetics of polymerization initiated by this compound, characterize the resulting polymers, and compare its performance to existing commercial photoinitiators.
Conclusion and Future Directions in 1 Methoxynonane Research
Synthesis of Current Knowledge and Research Gaps
Current scientific literature provides a foundational understanding of 1-methoxynonane. Its basic physical and chemical properties are documented, and its molecular structure has been characterized through various spectroscopic methods. It is known as a colorless liquid with a boiling point of approximately 195°C and a density less than water. biosynth.comcymitquimica.comchemsrc.com The molecular formula is C10H22O, and its structure consists of a nine-carbon chain (nonyl group) attached to a methoxy (B1213986) group. nih.govguidechem.com
The primary method for synthesizing this compound, like many unsymmetrical ethers, is the Williamson ether synthesis. numberanalytics.com This involves reacting sodium nonanolate with a methyl halide, or sodium methoxide (B1231860) with a nonyl halide (like 1-bromononane). chemsrc.com Alternative synthetic routes have been proposed, including the reaction of nonanal (B32974) dimethyl acetal. chemsrc.com
Spectroscopic analysis has been crucial in confirming the structure of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) data is available, showing characteristic fragmentation patterns. nih.gov While detailed analyses of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectra are not extensively published in peer-reviewed journals, reference spectra are available in databases. nih.gov The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in their unique chemical environments. docbrown.infolibretexts.org
Despite this foundational knowledge, significant research gaps exist. There is a notable lack of in-depth studies on the reaction kinetics and mechanisms of its synthesis. Furthermore, while it is used as a solvent and a chemical intermediate, its specific applications in industrial processes are not well-documented. cymitquimica.com The most significant gap lies in the understanding of its environmental behavior. While general studies on the biodegradation of fuel ethers like ETBE and other industrial ethers exist, specific data on the environmental fate and biodegradation pathways of this compound is scarce. concawe.eunih.govwhiterose.ac.uk
| Property | Value |
| Molecular Formula | C10H22O nih.govguidechem.com |
| Molecular Weight | 158.28 g/mol biosynth.comnih.gov |
| Boiling Point | 195 °C biosynth.comchemsrc.com |
| Flash Point | 61.6 °C biosynth.comchemsrc.com |
| Density | 0.791 g/cm³ chemsrc.com |
| CAS Number | 7289-51-2 nih.gov |
| Spectroscopic Data | Description |
| Mass Spectrometry | Experimental GC-MS data available, with major peaks identified. nih.gov |
| ¹³C NMR | Spectra available in databases, expected to show 10 unique carbon signals. nih.gov |
| IR Spectroscopy | Vapor phase IR spectra are available for reference. nih.gov |
Prospective Research Avenues in Ether Chemistry
The existing gaps in knowledge about this compound point toward several promising areas for future research in ether chemistry.
Advanced Synthesis and Catalysis : Research could focus on developing more sustainable and efficient methods for synthesizing this compound and similar ethers. This includes the exploration of novel catalytic systems, such as zirconium oxide-supported platinum-molybdenum catalysts, which have shown promise in converting esters to ethers under mild conditions. eurekalert.org Investigating enzyme-inspired catalysts could also lead to more selective and environmentally friendly synthetic routes. illinois.edu Another avenue is the use of radical chemistry, employing reagents like titanium complexes to synthesize ethers from acetals, which could broaden the scope of accessible ether structures. kanazawa-u.ac.jp
Environmental Biodegradation Studies : A critical area for future research is the biodegradation of this compound. Studies should aim to identify microorganisms capable of degrading this long-chain aliphatic ether and elucidate the metabolic pathways involved. Research on other ethers has shown that aerobic biodegradation often initiates via hydroxylation by monooxygenase enzymes. concawe.euwhiterose.ac.uk It would be valuable to determine if similar mechanisms apply to this compound and to identify the resulting metabolites. Understanding its persistence, potential for bioaccumulation, and toxicity in various environmental compartments is essential.
Physicochemical and Thermophysical Properties : A comprehensive investigation into the physicochemical properties of this compound under various conditions is warranted. This includes detailed studies on its solvency power for different classes of compounds, its viscosity, and its thermal stability. Such data is crucial for evaluating its potential in new applications, such as in advanced lubricant formulations or as a specialized reaction medium.
Interdisciplinary Impact and Collaborative Research Opportunities
Research on this compound and related ethers has the potential for significant interdisciplinary impact, fostering collaboration between different scientific fields.
Chemistry and Environmental Science : Collaborative projects between organic chemists and environmental scientists are essential to bridge the gap between synthesis and environmental impact. Chemists can design and synthesize novel ethers, while environmental scientists can assess their biodegradability and ecological footprint. This synergy can guide the development of greener, more sustainable chemical products.
Materials Science and Engineering : The unique properties of ethers make them interesting candidates for applications in materials science. Collaborative research could explore the use of long-chain ethers like this compound as plasticizers, components in polymer blends, or as additives in fuel and lubricant technology. biosynth.com Engineers could test these new materials for performance in real-world applications.
Computational Chemistry and Experimental Research : There is a substantial opportunity for collaboration between computational chemists and experimentalists. Theoretical studies can predict the properties, reaction mechanisms, and spectroscopic signatures of this compound. guidechem.com These computational models can guide experimental work, making laboratory research more targeted and efficient. For instance, modeling the interaction of this compound with active sites of enzymes could help predict its biodegradability and guide the design of bioremediation strategies. illinois.edu
Q & A
Q. How can researchers ensure ethical reporting of this compound’s hazardous properties?
- Methodological Answer : Adhere to GHS (Globally Harmonized System) guidelines for SDS documentation. Disclose all hazard data (e.g., flammability, ecotoxicity) even if inconclusive. Use peer-reviewed platforms like Beilstein Journal of Organic Chemistry for transparent reporting .
Q. What protocols enhance the reproducibility of this compound-related studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
